Methyl 5,5,5-trifluoro-4-nitropentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-nitropentanoate is a chemical compound with the molecular formula C6H8F3NO4 and a molecular weight of 215.13 g/mol . It is also known by its systematic name, Pentanoic acid, 5,5,5-trifluoro-4-nitro-, methyl ester . This compound is characterized by the presence of trifluoromethyl and nitro functional groups, which impart unique chemical properties.
Preparation Methods
The synthesis of Methyl 5,5,5-trifluoro-4-nitropentanoate typically involves the esterification of 5,5,5-trifluoro-4-nitropentanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 5,5,5-trifluoro-4-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-nitropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-nitropentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Methyl 5,5,5-trifluoro-4-nitropentanoate can be compared with other fluorinated nitro compounds, such as:
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate: Similar structure but with a methyl group instead of a hydrogen atom at the 4-position.
Trifluoromethyl-substituted quinolines: These compounds also contain trifluoromethyl groups and exhibit significant biological activities
Properties
IUPAC Name |
methyl 5,5,5-trifluoro-4-nitropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO4/c1-14-5(11)3-2-4(10(12)13)6(7,8)9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZIGTAERQZZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560081 |
Source
|
Record name | Methyl 5,5,5-trifluoro-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124737-12-8 |
Source
|
Record name | Methyl 5,5,5-trifluoro-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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